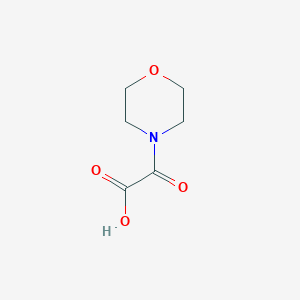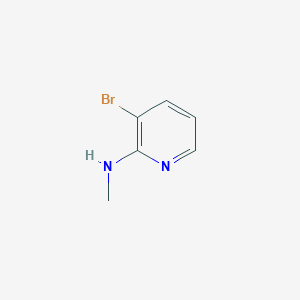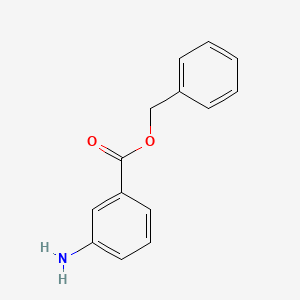
3-Biphenyl-4-YL-piperazine-1-carboxylic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "3-Biphenyl-4-YL-piperazine-1-carboxylic acid tert-butyl ester" is a derivative of piperazine featuring a carboxylic acid esterified with a tert-butyl group. Piperazine derivatives are of significant interest due to their potential biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of piperazine derivatives often involves the activation of carboxylic acids as their active esters, which can then react with amines to form amides or peptides. For instance, tert-butyl carbonates (BOC-OX) are used to activate carboxylic acids in the presence of DMAP, leading to the formation of benzotriazinonyl esters, which are intermediates in reactions with primary and secondary amines . Other synthetic approaches include nucleophilic substitution reactions , condensation reactions , and modified Bruylants reactions .
Molecular Structure Analysis
The molecular structure of piperazine derivatives is often confirmed by spectroscopic methods such as FT-IR, 1H NMR, 13C NMR, and LCMS, as well as single crystal X-ray diffraction analysis . These compounds can exhibit various conformations, such as linear or L-shaped structures, and can form different crystal architectures through intermolecular interactions . DFT calculations are also used to investigate the stability of molecular structures and conformations .
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions, including amination , condensation , and intramolecular lactonization . These reactions are crucial for modifying the piperazine core to introduce different functional groups, which can lead to the synthesis of biologically active compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as crystal structure, bond lengths, and angles, are typically characterized by X-ray diffraction studies . The compounds can crystallize in different space groups and exhibit typical bond lengths and angles for piperazine-carboxylates . Intermolecular interactions, such as hydrogen bonds and π-π stacking, contribute to the stability and three-dimensional architecture of the crystals .
Relevant Case Studies
Several of the synthesized piperazine derivatives have been evaluated for their biological activities. For example, tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and its hydrazide derivative have been studied for their antibacterial and antifungal activities, showing moderate activity . Another derivative, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, exhibited poor antibacterial and moderate anthelmintic activity . These studies highlight the potential of piperazine derivatives in the development of new therapeutic agents.
Scientific Research Applications
Chemical Engineering and Synthesis
- A study focused on the synthesis of sugar fatty acid esters with Candida antarctica lipase B (CALB), highlighting the principles of systematic mapping in chemical engineering research. The study emphasized the use of renewable resources and the impact of solvent choice on productivities, indicating the importance of solvent systems in chemical synthesis processes (Gonçalves et al., 2021).
Pharmacology and Medicinal Applications
- A comprehensive review outlined the role of α-adrenoceptor antagonists, including piperazine-based compounds, in the treatment of prostate cancer and potentially other cancers. The review detailed the mechanisms behind the cytotoxic and antitumor effects of these compounds, underscoring the need for well-designed clinical trials to conclusively demonstrate their anticancer properties (Batty et al., 2016).
- Another study highlighted the biological activities of Piper chaba, a culinary herb with numerous pharmacological effects, including anti-inflammatory and anticancer properties. This research emphasizes the potential of plant-based compounds in traditional medicine and their therapeutic applications (Islam et al., 2020).
Therapeutic Applications in Neurology
- The application of 3-N-butylphthalide (NBP), a compound with pharmacological similarities, was reviewed in the context of neurologic diseases. The review discussed the complex multi-target mechanisms of NBP and its increasing clinical applications, including ischemic stroke and neurodegenerative diseases (Chen et al., 2019).
Safety And Hazards
Future Directions
The future directions for similar compounds involve their use in the development of Thalidomide-based PROTACs . They allow rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . They are amenable for linker attachment via reductive amination, and serve as a basic building block for making protein degrader libraries .
properties
IUPAC Name |
tert-butyl 3-(4-phenylphenyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-21(2,3)25-20(24)23-14-13-22-19(15-23)18-11-9-17(10-12-18)16-7-5-4-6-8-16/h4-12,19,22H,13-15H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXYOHCYZPXGDRV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10587711 |
Source


|
| Record name | tert-Butyl 3-([1,1'-biphenyl]-4-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10587711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Biphenyl-4-YL-piperazine-1-carboxylic acid tert-butyl ester | |
CAS RN |
886770-41-8 |
Source


|
| Record name | tert-Butyl 3-([1,1'-biphenyl]-4-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10587711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


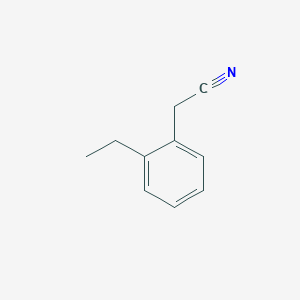

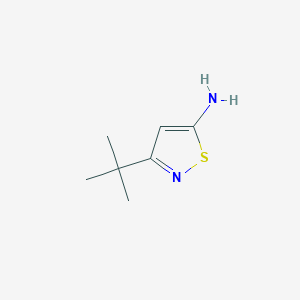


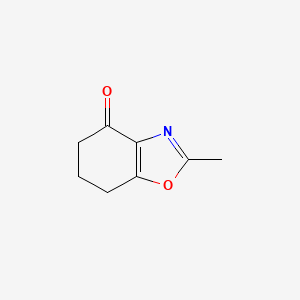
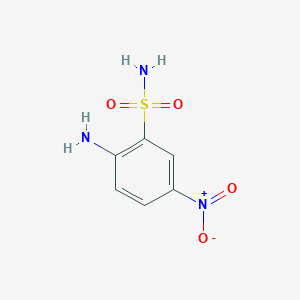
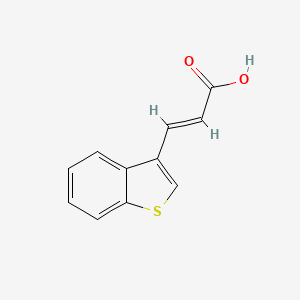
![3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B1283633.png)
